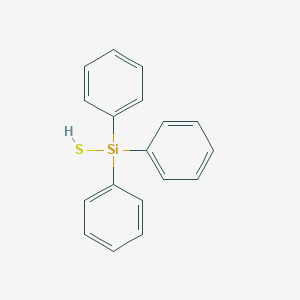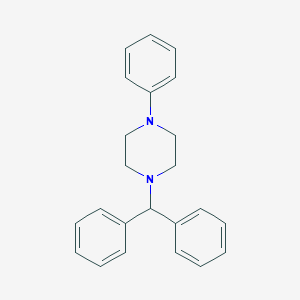
Samarium cobalt (SmCo5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, compound with samarium (51): , also known as samarium-cobalt (SmCo) alloy, is a type of rare-earth magnet. This compound is composed of five atoms of cobalt and one atom of samarium. It is known for its exceptional magnetic properties, including high magnetic energy product, high coercive force, and excellent thermal stability. These attributes make it a valuable material in various high-performance applications, particularly in the field of permanent magnets .
Applications De Recherche Scientifique
Cobalt, compound with samarium (5:1), has a wide range of scientific research applications due to its unique magnetic properties. Some of the key applications include:
Permanent Magnets: Used in high-performance permanent magnets for motors, generators, and magnetic bearings.
Aerospace: Employed in aerospace applications due to its high thermal stability and resistance to demagnetization.
Medical Devices: Utilized in medical devices such as MRI machines and surgical instruments.
Electronics: Used in electronic devices, including sensors, actuators, and microwave components.
Industrial Machinery: Applied in various industrial machinery for its high magnetic energy product and durability
Mécanisme D'action
Target of Action
Samarium Cobalt (SmCo5) is a type of rare-earth magnet . It is a strong permanent magnet made of two basic elements: samarium and cobalt . The primary targets of SmCo5 are magnetic fields where it is used to generate a strong, stable magnetic field .
Mode of Action
The interaction of SmCo5 with its targets involves the alignment of the crystal structure of the material during the manufacturing process . This results in magnetic anisotropy, meaning SmCo5 can only be magnetized in the axis of their magnetic orientation .
Biochemical Pathways
It has been reported that magnetic exposure using smco5 increased proliferation and stemness of human umbilical cord mesenchymal stem cells (huc-mscs) .
Pharmacokinetics
It’s worth noting that smco5 magnets are extremely resistant to demagnetization .
Result of Action
The result of SmCo5’s action is the generation of a strong, stable magnetic field . This magnetic field can be used in various applications, including motors, sensors, and magnetic resonance imaging .
Action Environment
The action of SmCo5 is influenced by environmental factors such as temperature and magnetic fields . SmCo5 magnets have good temperature stability, with maximum use temperatures between 250 °C (523 K) and 550 °C (823 K) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cobalt, compound with samarium (5:1), typically involves the reduction of samarium oxide (Sm2O3) with cobalt metal at high temperatures. The process can be carried out in a vacuum or inert atmosphere to prevent oxidation. The reaction is as follows:
Sm2O3+5Co→2SmCo5+3O2
The resulting samarium-cobalt alloy is then subjected to further processing, such as sintering, to achieve the desired magnetic properties .
Industrial Production Methods: In industrial settings, the production of samarium-cobalt magnets involves melting the raw materials in an induction furnace, followed by casting the molten alloy into molds. The cast alloy is then crushed into a fine powder, which is compacted and sintered to form the final magnet. The sintering process is crucial for achieving the desired microstructure and magnetic properties .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt, compound with samarium (5:1), primarily undergoes oxidation and reduction reactions. It is highly resistant to oxidation and corrosion, which makes it suitable for use in harsh environments. under extreme conditions, it can react with oxygen to form oxides such as samarium oxide (Sm2O3) and cobalt oxide (Co3O4) .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction can be achieved using hydrogen gas or other reducing agents at high temperatures.
Major Products Formed:
Oxidation: Samarium oxide (Sm2O3) and cobalt oxide (Co3O4).
Reduction: Metallic samarium and cobalt.
Comparaison Avec Des Composés Similaires
Neodymium-Iron-Boron (NdFeB): Another type of rare-earth magnet known for its high magnetic energy product. it has lower thermal stability compared to samarium-cobalt.
Alnico (Aluminum-Nickel-Cobalt): Known for its high-temperature resistance but has lower magnetic energy product compared to samarium-cobalt.
Ferrite Magnets: Economical and widely used but have lower magnetic strength and thermal stability compared to samarium-cobalt.
Uniqueness of Cobalt, Compound with Samarium (5:1):
High Thermal Stability: Can operate at higher temperatures without losing its magnetic properties.
Resistance to Demagnetization: Highly resistant to demagnetization, making it suitable for use in harsh environments.
High Magnetic Energy Product: Provides strong magnetic fields, making it ideal for high-performance applications.
Propriétés
Numéro CAS |
12017-68-4 |
|---|---|
Formule moléculaire |
CoSm |
Poids moléculaire |
209.3 g/mol |
Nom IUPAC |
cobalt;samarium |
InChI |
InChI=1S/Co.Sm |
Clé InChI |
KPLQYGBQNPPQGA-UHFFFAOYSA-N |
SMILES |
[Co].[Co].[Co].[Co].[Co].[Sm] |
SMILES canonique |
[Co].[Sm] |
| 12017-68-4 | |
Pictogrammes |
Irritant |
Numéros CAS associés |
12187-46-1 12305-84-9 12017-43-5 |
Synonymes |
samarium cobalt SmCo5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)







